2-Nitroanisole
Overview
Description
2-Nitroanisole, also known as 1-methoxy-2-nitrobenzene, is an organic compound with the molecular formula C7H7NO3. It is a pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its role as an industrial pollutant and has been identified as a potent carcinogen for rodents .
Mechanism of Action
Target of Action
2-Nitroanisole, also known as 1-Methoxy-2-nitrobenzene, is a potent carcinogen for rodents . The primary targets of this compound are the DNA molecules in the cells of the urinary bladder, liver, kidney, and spleen .
Mode of Action
This compound interacts with its targets through a process of reductive activation . This process involves the compound binding covalently to DNA after being activated by human hepatic cytosol and xanthine oxidase (XO) . This interaction results in the formation of DNA adducts .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nitroreduction pathway . The compound is metabolized into a reactive metabolite, N-(2-methoxyphenyl)hydroxylamine, which then forms DNA adducts . This pathway is facilitated by human cytosolic enzymes .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid absorption, metabolism, and excretion, mainly through urine . The compound’s solubility in alcohol and diethyl ether, and its insolubility in water, influence its absorption and distribution . .
Result of Action
The result of this compound’s action is the formation of DNA adducts, which are identified as deoxyguanosine adducts derived from a this compound reductive metabolite . This leads to genetic mutations, contributing to its carcinogenic potential .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its status as an industrial pollutant suggests that its presence and concentration in the environment can affect its action and efficacy . .
Biochemical Analysis
Biochemical Properties
2-Nitroanisole interacts with various enzymes, proteins, and other biomolecules. It is metabolized by human cytosolic enzymes, including cytochrome P450 (CYP) enzymes . The predominant metabolic pathway involves the formation of 2-nitrophenol, with its subsequent conjugation with sulfate and glucuronic acid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to cause tumors in the urinary bladder of rats and mice . The compound binds covalently to DNA after reductive activation by human hepatic cytosol and xanthine oxidase .
Molecular Mechanism
The molecular mechanism of this compound involves its reductive activation, leading to the formation of DNA adducts . Two specific DNA adducts have been identified as deoxyguanosine adducts derived from a this compound reductive metabolite, N-(2-methoxyphenyl)hydroxylamine .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes over time. It is completely transformed in soil slurries supplemented with carbon and nitrogen sources within 8 days . It persists in unamended microcosms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound administered to rats and mice have been shown to cause methemoglobinemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. The main pathway involves the formation of 2-nitrophenol, which is then conjugated with sulfate and glucuronic acid .
Transport and Distribution
Its solubility in alcohol and diethyl ether suggests that it may interact with certain transporters or binding proteins.
Subcellular Localization
Given its ability to bind covalently to DNA , it can be inferred that it may localize in the nucleus where it could potentially interact with DNA and other nuclear components.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroanisole can be synthesized through the nitration of anisole. The process involves the reaction of anisole with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous nitration of anisole. The reaction is conducted in large reactors where anisole is mixed with the nitrating agents. The reaction mixture is then subjected to separation processes to isolate the desired product. The industrial process is designed to minimize the formation of by-products and to ensure high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst, or metal hydrides.
Substitution: The methoxy group in this compound can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product of the reduction reaction is 2-methoxyaniline.
Substitution: Depending on the substituent introduced, various substituted nitroanisoles can be formed.
Scientific Research Applications
2-Nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Studies have investigated its genotoxic effects and its role as a carcinogen.
Medicine: Research is ongoing to understand its potential impacts on human health and its metabolism by human enzymes.
Industry: It is used in the production of other chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
2-Methoxyaniline: The reduced form of 2-nitroanisole, used in the synthesis of dyes and pharmaceuticals.
4-Nitroanisole: Another nitroanisole isomer with similar applications but different reactivity and properties.
2-Nitrotoluene: A related compound with a nitro group and a methyl group on the benzene ring, used in the production of dyes and explosives.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Its role as a potent carcinogen also distinguishes it from other similar compounds, making it a subject of extensive research in toxicology and environmental science .
Properties
IUPAC Name |
1-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYEGUGFPZCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-NITROANISOLE | |
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DSSTOX Substance ID |
DTXSID3020962 | |
Record name | 1-Methoxy-2-nitrobenzene | |
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Molecular Weight |
153.14 g/mol | |
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Physical Description |
Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID. | |
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Boiling Point |
277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C | |
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Flash Point |
124 °C, 142 °C closed cup, 142 °C c.c. | |
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Solubility |
Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble) | |
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Density |
1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C) | |
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Vapor Density |
Relative vapor density (air = 1): 5.29 | |
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Vapor Pressure |
0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004 | |
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Color/Form |
Colorless to yellowish liquid, Light reddish or amber liquid | |
CAS No. |
91-23-6, 29191-53-5 | |
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Melting Point |
10.5 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-NA exert its carcinogenic effects?
A1: 2-NA is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. [, ] The primary pathway involves nitroreduction, mainly catalyzed by xanthine oxidase, leading to the formation of N-(2-methoxyphenyl)hydroxylamine. [, ] This reactive metabolite can form DNA adducts, particularly with deoxyguanosine, ultimately leading to mutations and potentially cancer. [, ]
Q2: Which organs are primarily affected by 2-NA exposure in rodents?
A2: In rodent studies, 2-NA primarily targets the urinary bladder, inducing both preneoplastic and neoplastic changes. [] It also affects the kidneys and large intestine to a lesser extent. []
Q3: What is the molecular formula and weight of 2-NA?
A3: 2-Nitroanisole has the molecular formula C7H7NO3 and a molecular weight of 153.13 g/mol.
Q4: Is there any spectroscopic data available for 2-NA?
A4: Yes, spectroscopic studies, including UV absorption solvatochromic shift measurements, have been conducted to investigate the solvent properties of supercritical fluids using 2-NA as a probe solute. [, ]
Q5: What are the major metabolic pathways of 2-NA?
A5: 2-NA is primarily metabolized through two pathways: nitroreduction and O-demethylation. [, ] Nitroreduction, mainly catalyzed by xanthine oxidase, leads to the formation of carcinogenic N-(2-methoxyphenyl)hydroxylamine. [, ] O-demethylation, primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP2E1, produces 2-nitrophenol (2-NP), a detoxification product. [, , ]
Q6: What is the role of cytochrome P450 enzymes in 2-NA metabolism?
A6: CYPs play a crucial role in the oxidative detoxification of 2-NA. [] Several CYPs, including CYP2E1, CYP1A1, and CYP2B6, have been identified to O-demethylate 2-NA to 2-NP. [] Further oxidation of 2-NP to 2,5-dihydroxynitrobenzene and 2,6-dihydroxynitrobenzene, also detoxification products, is also mediated by CYPs. [, ]
Q7: Are there species differences in 2-NA metabolism?
A7: While the major metabolic pathways of 2-NA are similar across species, including humans, rats, and rabbits, quantitative differences in metabolite formation exist. [] For instance, 2,5-dihydroxynitrobenzene is the predominant metabolite in humans, while 2-NP is the major product in rats and rabbits. []
Q8: What analytical techniques are used to study 2-NA and its metabolites?
A8: Various analytical methods are employed to characterize and quantify 2-NA and its metabolites. High-performance liquid chromatography (HPLC) with UV detection is commonly used to separate and identify metabolites. [, , ] The 32P-postlabeling assay is a sensitive technique for detecting DNA adducts formed by reactive metabolites. [, , ] Gas chromatography coupled with mass spectrometry (GC-MS) is another method used to determine 2-NA concentrations, particularly in complex mixtures like cosmetics. []
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